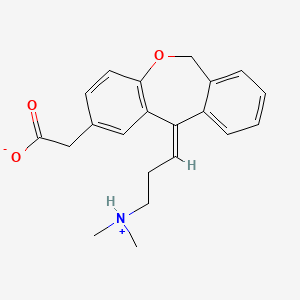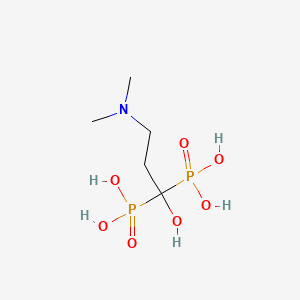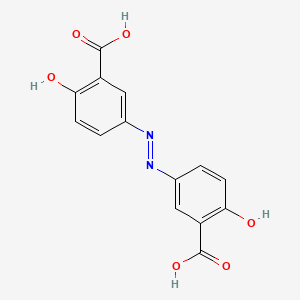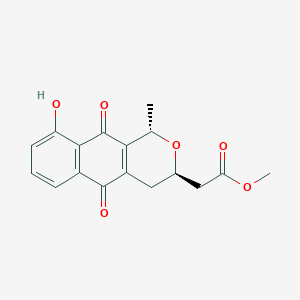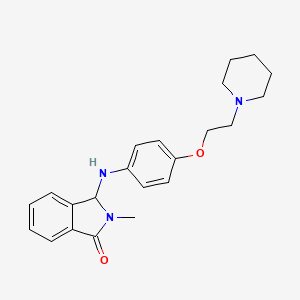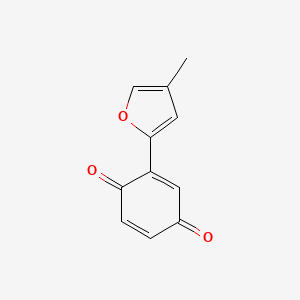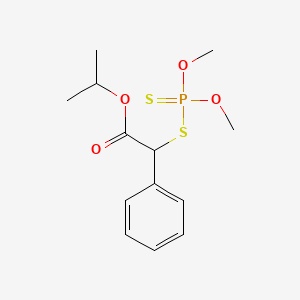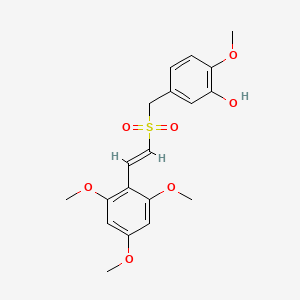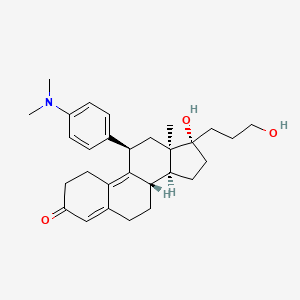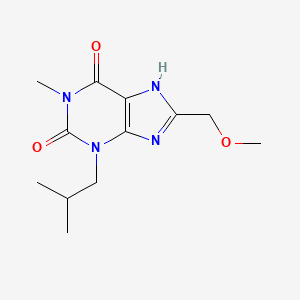
8-甲氧甲基-3-异丁基-1-甲基黄嘌呤
描述
8-Methoxymethyl-3-isobutyl-1-methylxanthine, also known as MMPX, is a selective inhibitor of Ca2±calmodulin-dependent phosphodiesterase (PDE I) with an IC₅₀ of 4 µM . It is a derivative of IBMX and is selective for PDE1 over PDE2, PDE3, and PDE4 but also inhibits PDE5 .
Synthesis Analysis
The synthesis of 8-Methoxymethyl-3-isobutyl-1-methylxanthine can be achieved from 6-Amino-1-isobutyl-3-Methyl-5-nitroso-2,4-pyriMidinedione .Molecular Structure Analysis
The molecular structure of 8-Methoxymethyl-3-isobutyl-1-methylxanthine is represented by the empirical formula C12H18N4O3 . Its molecular weight is 266.30 g/mol .Chemical Reactions Analysis
8-Methoxymethyl-3-isobutyl-1-methylxanthine is a cell-permeable compound that selectively inhibits Ca2±calmodulin-dependent phosphodiesterase (PDE I; IC₅₀ = 4 µM) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It is soluble in ethanol at a concentration of 10 mg/mL .科学研究应用
Phosphodiesterase Inhibition
It acts as an inhibitor of phosphodiesterase 1 (PDE1), which is involved in signal transduction by regulating the intracellular levels of cyclic nucleotides .
Calcium Signaling
Enhances forskolin-induced increases in intracellular calcium levels in isolated rat olfactory receptor neurons .
Vascular Research
Induces relaxation of isolated human saphenous vein segments without endothelium, which can be useful in studying vascular function .
Pulmonary Hypertension Model
In vivo, it enhances the effects of iloprost in reducing pulmonary artery pressure and vascular resistance in a rabbit model of pulmonary hypertension .
Melanogenesis
IBMX, a derivative of 8-Methoxymethyl-3-isobutyl-1-methylxanthine, can induce melanogenesis and is used as a positive control in melanogenesis research .
作用机制
Target of Action
The primary target of 8-Methoxymethyl-3-isobutyl-1-methylxanthine is Phosphodiesterase 1 (PDE1) . PDE1 is an enzyme that breaks down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key secondary messengers in cellular signaling pathways .
Mode of Action
8-Methoxymethyl-3-isobutyl-1-methylxanthine acts as a selective inhibitor of PDE1 . By inhibiting PDE1, it prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell . This results in the amplification of the signaling pathways mediated by these cyclic nucleotides .
Biochemical Pathways
The accumulation of cAMP and cGMP affects various biochemical pathways. For instance, increased cAMP levels can enhance the activity of protein kinase A (PKA), which phosphorylates a variety of target proteins, leading to changes in cell function . Similarly, elevated cGMP can stimulate protein kinase G (PKG), influencing diverse physiological processes .
Pharmacokinetics
Its solubility in ethanol and dmso suggests that it may be well-absorbed in the body
Result of Action
The inhibition of PDE1 by 8-Methoxymethyl-3-isobutyl-1-methylxanthine can lead to various cellular effects. For example, it has been shown to enhance forskolin-induced increases in intracellular calcium levels in isolated rat olfactory receptor neurons . It also induces relaxation of isolated human saphenous vein segments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Methoxymethyl-3-isobutyl-1-methylxanthine. For instance, the presence of other drugs or substances that affect PDE1 activity could potentially alter its effectiveness . Additionally, factors such as pH and temperature could impact its stability .
未来方向
The compound has shown potential in enhancing forskolin-induced increases in intracellular calcium levels in isolated rat olfactory receptor neurons . It also induces relaxation of isolated human saphenous vein segments in the absence of endothelium . In vivo, it enhances decreases in pulmonary artery pressure and vascular resistance induced by iloprost in a rabbit model of pulmonary hypertension induced by the TP receptor agonist U-46619 . These findings suggest potential future directions for research and application of this compound.
属性
IUPAC Name |
8-(methoxymethyl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-7(2)5-16-10-9(11(17)15(3)12(16)18)13-8(14-10)6-19-4/h7H,5-6H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLBCGUCPBXKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228679 | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
CAS RN |
78033-08-6 | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78033-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078033086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHOXYMETHYL-3-ISOBUTYL-1-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67FPZ87JKY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 8-Methoxymethyl-3-isobutyl-1-methylxanthine acts as a selective inhibitor of phosphodiesterase 1 (PDE1) [, , , , , , , , ]. PDE1 is a calcium/calmodulin-dependent enzyme responsible for degrading cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, 8-Methoxymethyl-3-isobutyl-1-methylxanthine prevents the breakdown of cAMP and cGMP, leading to increased intracellular levels of these signaling molecules.
A: Increased cAMP and cGMP levels due to PDE1 inhibition by 8-Methoxymethyl-3-isobutyl-1-methylxanthine can have various downstream effects depending on the cell type and context. For instance, in rabbit parotid acinar cells, it enhances carbachol-induced cGMP formation [, ]. In mouse jejunum, it contributes to electrogenic chloride ion secretion [], while in rat collecting duct cells, it modulates cAMP and cGMP dynamics in response to hormones like vasopressin and atriopeptin [].
A: Yes, several studies have investigated the selectivity of 8-Methoxymethyl-3-isobutyl-1-methylxanthine. Research on rat renal vasculature found that 8-Methoxymethyl-3-isobutyl-1-methylxanthine did not affect renal cAMP release or total cellular cAMP levels, suggesting a lack of inhibitory effects on other PDE isoforms present in that system []. Similarly, in studies on alveolar epithelial cells, 8-Methoxymethyl-3-isobutyl-1-methylxanthine selectively blocked lipopolysaccharide-mediated biosynthesis of interleukin-6 without affecting tumor necrosis factor-alpha, further supporting its selectivity for PDE1 [].
A: Yes, 8-Methoxymethyl-3-isobutyl-1-methylxanthine has been employed as a pharmacological tool in various physiological studies. For example, it was used to investigate the role of PDE1 in regulating detrusor smooth muscle function in the human urinary bladder. Results showed that 8-Methoxymethyl-3-isobutyl-1-methylxanthine increased transient BK currents and hyperpolarized the detrusor smooth muscle cell membrane potential, suggesting PDE1 inhibition as a potential therapeutic approach for overactive bladder [].
A: While 8-Methoxymethyl-3-isobutyl-1-methylxanthine has been helpful in studying PDE1, research suggests that it might not be as potent in a cellular context compared to other selective PDE1 inhibitors like SCH51866 []. This highlights the importance of carefully considering the appropriate concentration and experimental system when using 8-Methoxymethyl-3-isobutyl-1-methylxanthine and comparing its efficacy to other available PDE1 inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



